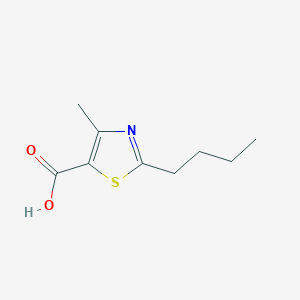

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

“2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is an organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid”, involves the use of various organic synthesis techniques . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis

The molecular formula of “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” is C10H13NO2S . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid” include a molecular weight of 199.27 . It is predicted to have a boiling point of 337.0 °C at 760 mmHg, a density of 1.2 g/cm^3, and a refractive index of n20D 1.55 .Applications De Recherche Scientifique

Electronic Structure and Spectral Features

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid, as a structural analog to similar thiazole derivatives, has been the subject of extensive research to understand its electronic structure, spectral features, hydrogen bonding, solvent effects, and non-linear optical properties. Detailed studies using density functional theory (DFT) reveal insights into the vibrational analysis, molecular electrostatic potential surface maps, and solvent effects on hydrogen bonding. This research is crucial for designing materials with tailored electronic properties for applications in material science and organic electronics (Isha Singh et al., 2019).

Synthesis of Heterocyclic γ-Amino Acids

The compound and its derivatives are pivotal in synthesizing constrained heterocyclic γ-amino acids, valuable for mimicking protein secondary structures like helices and β-sheets. A novel synthetic approach provides a short and versatile route to these amino acids, indicating their potential in drug design and peptide chemistry (L. Mathieu et al., 2015).

Antifungal and Antiviral Activities

Derivatives of 2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid have been synthesized and shown promising antifungal and antiviral activities. This includes good fungicidal activity against various fungi and effectiveness against Tobacco mosaic virus (TMV), highlighting their potential in agricultural applications and the control of plant diseases (Li Fengyun et al., 2015).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylate, a related structure, demonstrate significant luminescence sensing capabilities for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This research opens new doors for developing advanced sensors and materials for environmental monitoring and remediation (Yang Zhao et al., 2017).

Green Chemistry Synthesis

The compound's derivatives have been utilized in green chemistry approaches for synthesizing heterocyclic compounds, emphasizing environmentally friendly methods. For example, deep eutectic solvents (DES) mediated synthesis offers a cost-effective, high-yield, and eco-friendly protocol for producing 4-thiazolidinone-5-carboxylic acid derivatives, underscoring the importance of sustainable chemistry practices (Majid Shaikh et al., 2022).

Propriétés

IUPAC Name |

2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-4-5-7-10-6(2)8(13-7)9(11)12/h3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKKXYIDMGLOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)

![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)